N-(2-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine scaffold fused with a sulfanyl acetamide moiety. The molecule is characterized by:
- A 3-methyl substituent at the pyrrolo-pyrimidine core.
- A 4-oxo group contributing to hydrogen-bonding interactions.
- A 7-phenyl ring enhancing hydrophobic interactions.
- A sulfanyl acetamide linker bridging the pyrrolopyrimidine core to the 2-ethylphenyl group, which likely modulates solubility and target binding .
Its structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or proteases.
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-15-9-7-8-12-18(15)25-19(28)14-30-23-26-20-17(16-10-5-4-6-11-16)13-24-21(20)22(29)27(23)2/h4-13,24H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXFISYMELHPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)NC=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with significant potential in biological applications. This compound belongs to the class of pyrrolopyrimidines and has garnered attention for its diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(2-ethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
| Molecular Formula | C23H22N4O2S |
| Molecular Weight | 418.5 g/mol |
| Purity | ≥95% |
| InChI Key | InChI=1S/C23H22N4O2S/c1... |
Anticancer Activity
Research has indicated that compounds similar to N-(2-ethylphenyl)-2-{(3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl}acetamide exhibit significant anticancer properties. A study demonstrated that derivatives of pyrrolopyrimidines can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Antibacterial Activity
The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported minimum inhibitory concentrations (MICs) that suggest effective bacterial growth inhibition. This activity may be attributed to the compound's ability to disrupt bacterial cell walls or interfere with essential metabolic pathways .
Enzyme Inhibition
The compound is also noted for its potential as an enzyme inhibitor. For instance, it has been evaluated for its effects on dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can lead to decreased proliferation of rapidly dividing cells, making this compound a candidate for further development in cancer therapy .
Study 1: Anticancer Screening
In a recent study published in 2024, a library of pyrrolopyrimidine compounds was screened for anticancer activity using multicellular spheroid models. N-(2-ethylphenyl)-2-{(3-methyl-4-oxo-7-pheny...} was identified as a potent inhibitor of spheroid growth in colorectal cancer models, with an IC50 value indicating significant efficacy .
Study 2: Antibacterial Efficacy
Another investigation focused on the antibacterial properties of similar thienopyrimidine derivatives revealed that the tested compounds exhibited strong inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted the structure–activity relationship (SAR) that suggests modifications at specific positions enhance antibacterial potency .
Scientific Research Applications
Structure and Composition
The molecular formula of N-(2-ethylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is C23H21N3O3S2. It features an aromatic amide structure that contributes to its chemical reactivity and biological activity .
Pharmaceutical Development
This compound has been investigated for its potential as a therapeutic agent. Its unique structure suggests it may exhibit activity against various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of sulfur in the molecule may enhance its ability to interact with microbial enzymes, potentially leading to antimicrobial effects.
Biochemical Research
This compound can serve as a valuable tool in biochemical assays. Its ability to interact with specific enzymes or receptors makes it useful for studying biological pathways:
- Enzyme Inhibition Studies : Researchers can use this compound to identify and characterize enzyme inhibitors, particularly those involved in metabolic pathways relevant to disease states.
- Receptor Binding Studies : Its structural features may allow it to bind selectively to certain receptors, facilitating studies on receptor-ligand interactions.
Material Science
Beyond biological applications, this compound could have implications in material science:
- Polymeric Applications : The compound's amide functionality may allow it to be incorporated into polymer matrices for enhanced properties such as thermal stability or mechanical strength.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored derivatives of pyrrolopyrimidine compounds similar to N-(2-ethylphenyl)-2-{...}. The results indicated significant cytotoxicity against various cancer cell lines, suggesting that modifications to the structure could enhance potency .
Case Study 2: Antimicrobial Efficacy
Research conducted on related compounds demonstrated promising antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of sulfur-containing moieties in enhancing antibacterial properties .
Comparison with Similar Compounds
N-(5-Fluoro-2-methylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Key Differences :
- Substituents: Contains a 5-fluoro-2-methylphenyl group instead of 2-ethylphenyl.
- Additional 3-(3-methylbutyl) chain on the pyrrolopyrimidine core.
- Impact : The fluorine atom may enhance electronegativity and metabolic stability, while the branched alkyl chain could improve lipophilicity .
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Key Differences :
- Replaces the sulfanyl acetamide linker with a carboxamide group.
- Includes a cyclopentyl substituent and pyrimidin-2-yl sulfamoyl moiety.
Table 1: Structural Comparison of Pyrrolopyrimidine Derivatives
Pyrimidine-Based Sulfanyl Acetamides
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Key Differences: Simpler 4,6-diaminopyrimidine core lacking fused pyrrole. 4-chlorophenyl substituent.
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
Table 2: Bioactivity Data for Pyrimidine Derivatives
Thieno[2,3-d]pyrimidine Analogs
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
- Key Differences: Replaces pyrrolo[3,2-d]pyrimidine with thieno[2,3-d]pyrimidine. Includes a 5-methylfuran and allyl substituent.
Recommendations :
Conduct enzymatic assays to compare binding affinities with analogs in Table 2.
Explore substitutions (e.g., fluorine, methoxy) to optimize pharmacokinetic properties.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example, a thioacetamide intermediate may be prepared by reacting a halogenated pyrrolopyrimidinone core with a thiol-containing precursor under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on solvent polarity (e.g., DMSO or DMF), temperature (70–100°C), and catalyst selection (e.g., Pd-based catalysts for coupling reactions). Evidence from analogous compounds shows yields up to 80% when using controlled stoichiometry and inert atmospheres . Flow chemistry and Design of Experiments (DoE) approaches can systematically optimize parameters like residence time and reagent ratios .
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H NMR : Key peaks include aromatic protons (δ 7.2–7.8 ppm), methyl groups (δ 2.1–2.3 ppm), and sulfanyl-linked CH₂ (δ 4.1–4.3 ppm). For example, a related acetamide derivative showed a singlet at δ 4.12 ppm for the SCH₂ group .
- X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with cell parameters a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å, and β = 108.761° confirm molecular packing and hydrogen-bonding networks. Disordered residues require refinement protocols (R factor < 0.055) .
Q. What analytical techniques ensure purity and validate elemental composition?
- Methodological Answer :
- HPLC : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%).
- Elemental Analysis : Compare experimental vs. theoretical values for C, H, N, and S. For example, a pyrimidine derivative showed C: 45.29% (calc. 45.36%), N: 12.23% (calc. 12.21%), and S: 9.30% (calc. 9.32%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:
- Dose-Response Studies : Establish IC₅₀ values across multiple models (e.g., cancer vs. non-cancer cells).
- Structural-Activity Relationship (SAR) Analysis : Compare analogues (e.g., halogenated or methyl-substituted derivatives) to identify critical functional groups. For instance, substituting the ethylphenyl group with chlorophenyl alters hydrophobicity and target affinity .
- Reprodubility Checks : Validate findings in independent labs using standardized protocols (e.g., MTT assays for cytotoxicity) .
Q. What strategies are recommended for studying the compound’s mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Use purified target enzymes (e.g., kinases or oxidoreductases) to measure inhibition kinetics (Km, Vmax).
- Computational Docking : Perform molecular dynamics simulations with software like AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets).
- Cell-Based Assays : Monitor downstream biomarkers (e.g., phosphorylation levels via Western blot) after treatment. Evidence from pyrrolopyrimidine derivatives suggests interactions with apoptosis pathways .
Q. How to design in vivo studies to evaluate pharmacokinetics and toxicity?
- Methodological Answer :
- Formulation : Improve solubility via co-solvents (e.g., PEG 400) or liposomal encapsulation.
- Pharmacokinetic Profiling : Conduct IV/oral administration in rodent models to measure AUC, Cmax, and half-life.
- Toxicity Screening : Assess liver/kidney function (ALT, creatinine) and histopathology after 14-day repeated dosing. Reference protocols from analogous compounds recommend starting doses of 10–50 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
